Electrophilicity Enhancement vs. 4-Methylphenylboronic acid
The ortho‑fluorine substituent lowers the pKa of 2‑fluoro‑4‑methylphenylboronic acid relative to 4‑methylphenylboronic acid. Predicted pKa values are 8.58 for 2‑fluoro‑4‑methylphenylboronic acid and 8.98 for 4‑methylphenylboronic acid (calculated via ACD/Labs) . A lower pKa indicates a more acidic boronic acid, which typically correlates with a faster transmetalation step in Suzuki–Miyaura couplings under basic aqueous conditions.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 8.58 (predicted) |
| Comparator Or Baseline | 4‑Methylphenylboronic acid (CAS 5720‑05‑8), pKa = 8.98 (predicted) |
| Quantified Difference | ΔpKa = –0.40 (target is 0.40 pKa units more acidic) |
| Conditions | Predicted pKa values in water at 25 °C (ACD/Labs or comparable algorithm) |
Why This Matters
A 0.40 pKa unit difference translates to an approximately 2.5‑fold higher acidity, which can significantly accelerate the rate‑limiting transmetalation step in Suzuki couplings and may reduce the required catalyst loading.
